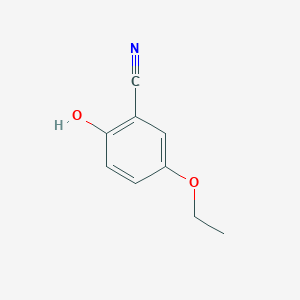

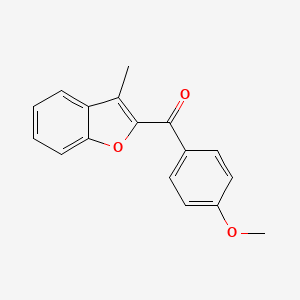

5-Ethoxy-2-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the preparation of a 2-hydroxybenzonitrile involves reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another study reported the synthesis of new derivatives from 5-ethoxy-2-mercapto benzimidazole by alkylation, acylation, Schiff base formation, and vilsmier-haack reaction .

Scientific Research Applications

1. Pharmacological Tool in Serotonin 2A Receptor Studies

5-Ethoxy-2-hydroxybenzonitrile derivatives, particularly 25CN-NBOH, have been extensively used in pharmacological research. They serve as potent and selective agonists for the serotonin 2A receptor (5-HT2AR). This makes them valuable for investigating the effects of selective 5-HT2AR activation in vivo and for exploring 5-HT2AR signaling in various animal models. These derivatives offer favorable physiochemical properties like stability and solubility, enhancing their utility in research settings (Märcher Rørsted, Jensen, & Kristensen, 2021).

2. Corrosion Inhibition

Derivatives of this compound have been synthesized and studied for their potential as corrosion inhibitors. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs) have shown significant inhibition efficiency for mild steel corrosion in acidic environments. Their performance was confirmed using techniques like weight loss, electrochemical studies, scanning electron microscopy, and quantum chemical calculations. This highlights the utility of these derivatives in industrial applications, particularly in corrosion prevention (Verma, Quraishi, & Singh, 2015).

3. Herbicide Resistance in Transgenic Plants

Research has been conducted on the herbicidal properties of certain benzonitrile derivatives, including 3,5-dibromo-4-hydroxybenzonitrile. A study involving the introduction of a specific nitrilase gene into plants demonstrated the possibility of conferring resistance to these herbicides. This approach could be pivotal in developing transgenic plants with enhanced resistance to certain herbicides, highlighting a significant agricultural application (Stalker, McBride, & Malyj, 1988).

4. Photochemistry Studies

5-Chloro-2-hydroxybenzonitrile, a related compound, has been studied for its photochemical properties. This research involved analyzing the transient species formed during photochemical reactions and examining the effects of various conditions on these reactions. Understanding these photochemical processes can have implications in fields like photodynamic therapy and photochemistry-based technologies (Bonnichon, Grabner, Guyot, & Richard, 1999).

5. Anti-Corrosion Properties in Aluminum

2-Aminobenzene-1,3-dicarbonitriles derivatives were also investigated for their anti-corrosion properties on aluminum surfaces in alkaline conditions. Their adsorption on aluminum surfaces and the impact on corrosion rates were studied, providing insights into potential applications in protecting aluminum materials (Verma et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

5-ethoxy-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTNHSJHFFQQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2830969.png)

![(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)

![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)

![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)

![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)